molecular formula C7H10N2O B6152501 3-(pyrrolidin-2-yl)-1,2-oxazole CAS No. 1255147-67-1

3-(pyrrolidin-2-yl)-1,2-oxazole

Cat. No.: B6152501
CAS No.: 1255147-67-1
M. Wt: 138.2
InChI Key:
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Description

3-(pyrrolidin-2-yl)-1,2-oxazole is a heterocyclic compound that features a pyrrolidine ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkyne or alkene. This reaction is highly regioselective and can be carried out under mild conditions, often using a catalyst such as copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various pyrrolidine derivatives.

Scientific Research Applications

3-(pyrrolidin-2-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, known for its versatility in chemical synthesis.

Uniqueness

3-(pyrrolidin-2-yl)-1,2-oxazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and oxazole. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1255147-67-1

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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